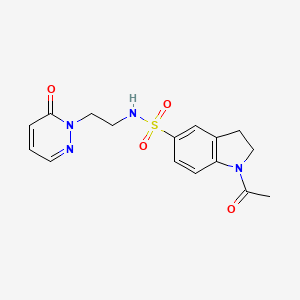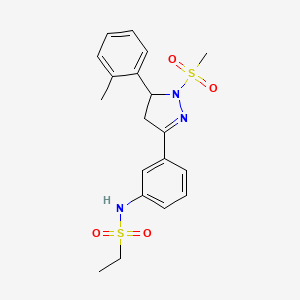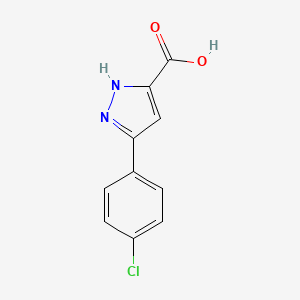
1-acetyl-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)indoline-5-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-acetyl-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)indoline-5-sulfonamide is a complex organic compound that belongs to the class of indoline derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring an indoline core, a sulfonamide group, and a pyridazinone moiety, suggests it may have interesting pharmacological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-acetyl-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)indoline-5-sulfonamide typically involves multiple steps:
Formation of the Indoline Core: Starting from aniline derivatives, the indoline core can be synthesized through cyclization reactions.
Introduction of the Sulfonamide Group: Sulfonylation of the indoline core using sulfonyl chlorides under basic conditions.
Attachment of the Pyridazinone Moiety: This can be achieved through nucleophilic substitution reactions, where the pyridazinone ring is introduced.
Acetylation: The final step involves acetylation of the nitrogen atom using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and purity. This may include:
Catalysis: Using catalysts to improve reaction efficiency.
Purification: Employing techniques like recrystallization, chromatography, and distillation to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-acetyl-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)indoline-5-sulfonamide can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of the pyridazinone moiety to a dihydropyridazine.
Substitution: Nucleophilic or electrophilic substitution reactions on the indoline or pyridazinone rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce dihydropyridazines.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as a therapeutic agent for diseases.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 1-acetyl-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)indoline-5-sulfonamide likely involves interactions with specific molecular targets, such as enzymes or receptors. The sulfonamide group is known to inhibit certain enzymes, while the indoline and pyridazinone moieties may interact with other biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
Indoline Derivatives: Compounds with similar indoline cores, such as indomethacin.
Sulfonamides: Other sulfonamide-containing drugs like sulfamethoxazole.
Pyridazinones: Compounds with pyridazinone rings, such as pyridazinone-based herbicides.
Uniqueness
1-acetyl-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)indoline-5-sulfonamide is unique due to its combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other compounds.
Propiedades
IUPAC Name |
1-acetyl-N-[2-(6-oxopyridazin-1-yl)ethyl]-2,3-dihydroindole-5-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O4S/c1-12(21)19-9-6-13-11-14(4-5-15(13)19)25(23,24)18-8-10-20-16(22)3-2-7-17-20/h2-5,7,11,18H,6,8-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AINLZVVCRNHPAQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C1C=CC(=C2)S(=O)(=O)NCCN3C(=O)C=CC=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(Difluoromethyl)imidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B2354278.png)

![2-[(5-chloro-1-methyl-1H-1,3-benzodiazol-2-yl)sulfanyl]-N-(1-cyano-1,2-dimethylpropyl)propanamide](/img/structure/B2354283.png)


![N-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]-4-nitrobenzamide](/img/structure/B2354288.png)
![N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)-2-(phenylsulfonyl)acetamide hydrochloride](/img/structure/B2354289.png)

![1-[(2,5-Dimethylphenyl)methyl]-4-oxo-7-(trifluoromethyl)quinoline-3-carboxylic acid](/img/structure/B2354291.png)

![3-methoxy-1-methyl-N-(7-methyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)pyrazole-4-carboxamide](/img/structure/B2354295.png)
![3-((4-fluorophenyl)thio)-N-(2-methylbenzo[d]thiazol-5-yl)propanamide](/img/structure/B2354298.png)
![N-(2,5-dimethylphenyl)-2-((3-(3-methoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2354299.png)
![N-(4-fluoro-2-nitrophenyl)-1-[(4-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2354300.png)
